![molecular formula C18H17N3O3S B2389144 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851802-13-6](/img/structure/B2389144.png)
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Description
The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .Scientific Research Applications
- Researchers have explored the herbicidal activity of derivatives containing the (2-nitrobenzyl)piperazin-1-yl group. For instance, (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone was evaluated against several weed species, including Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus, and Lactuca sativa var. ramosa .
- Piperazine derivatives, including this compound, have potential as agrochemicals. Their insecticidal and fungicidal properties make them valuable for crop protection .
- For example, (E)-4-[(4-Chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited herbicidal activity against barnyard grass (Echinochloa crusgalli) .
- Piperazine derivatives have been employed in drug design. Their diverse biological activities include insect repellency and insecticidal effects .
- Novel derivatives, such as (phenylsulfonyl)piperazine , have shown efficacy against mosquito vectors .
- X-ray diffraction studies confirmed the spatial structure of (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone .
- Although not directly related to the herbicidal activity, the (2-nitrobenzyl)piperazin-1-yl moiety could serve as a versatile building block for ligand synthesis in coordination chemistry .
- The m-tolyl group (3-methylphenyl) is a structural isomer of the o-tolyl and p-tolyl groups. These tolyl groups are functional groups related to toluene .
Herbicide Development
Agrochemical Applications
Medicinal Chemistry
Spatial Structure Studies
Phosphine Ligand Synthesis
Tolyl Group Exploration
properties
IUPAC Name |
(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLSYQTAHIFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone |
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